N-(4-methylbenzyl)-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(4-METHYLPHENYL)METHYL]-4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a benzamide core, substituted with a pyridin-2-yl group, a propan-2-yloxy group, and a 4-methylphenylmethyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHYLPHENYL)METHYL]-4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylbenzylamine with 4-(propan-2-yloxy)benzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-(propan-2-yloxy)-N-(4-methylphenylmethyl)benzamide, which is then reacted with 2-bromopyridine under palladium-catalyzed coupling conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHYLPHENYL)METHYL]-4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Oxidized benzamide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-[(4-METHYLPHENYL)METHYL]-4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridin-2-yl group and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds have a similar core structure and are known for their medicinal applications.
Uniqueness
N-[(4-METHYLPHENYL)METHYL]-4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yloxy group and the 4-methylphenylmethyl group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct biological activities.
Properties
Molecular Formula |
C23H24N2O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-propan-2-yloxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C23H24N2O2/c1-17(2)27-21-13-11-20(12-14-21)23(26)25(22-6-4-5-15-24-22)16-19-9-7-18(3)8-10-19/h4-15,17H,16H2,1-3H3 |
InChI Key |
LBHVMBRWSLNFKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
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